![molecular formula C15H15NO5 B14443504 2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester](/img/structure/B14443504.png)
2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester is an organic compound with the molecular formula C15H15NO5 and a molecular weight of 289.28 g/mol. This compound is known for its unique structure, which includes a naphthalene ring substituted with amino, hydroxy, and acetyloxyethyl ester groups. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester typically involves the esterification of 6-amino-4-hydroxy-2-naphthoic acid with 2-(acetyloxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 6-amino-4-oxo-2-naphthoic acid.
Reduction: Formation of 6-amino-4-hydroxy-2-naphthylamine.
Substitution: Formation of 6-amino-4-hydroxy-2-naphthoic acid derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester, also known as ethyl 4-acetyloxy-6-amino-2-naphthoate, is a complex organic compound with the molecular formula C15H15NO5. This compound features a naphthalene ring structure, consisting of two fused benzene rings, along with functional groups including an acetyloxy group, an amino group, and an ethyl ester group. These structural characteristics contribute to its chemical properties and potential applications in chemistry, biology, and medicine.
Synthesis
The synthesis of this compound typically involves several steps:
- Esterification of 6-amino-4-hydroxy-2-naphthalenecarboxylic acid to form the ethyl ester.
- Acetylation of the 4-hydroxy group to introduce the acetyloxy moiety.
For industrial applications, continuous flow reactors and automated systems may enhance the efficiency of these synthetic routes. Purification techniques like recrystallization or chromatography are employed to achieve high purity levels of the final product.
Potential Applications
Research indicates that this compound exhibits potential biological activity. The compound's structure allows it to interact with various biological targets, including enzymes and receptors. The acetyloxy group may undergo hydrolysis, releasing acetic acid that could interact with biological molecules. Furthermore, the rigid naphthalene structure may intercalate with DNA or other macromolecules, potentially influencing their function.
Structural Features and Characteristics
The uniqueness of this compound lies in its combination of both acetyloxy and amino groups. This combination allows for distinct reactivity patterns and diverse applications compared to similar compounds. The presence of these functional groups enhances its potential interactions with biological targets and chemical reagents.
Analogs
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester: Contains dimethylamino instead of amino; enhanced lipophilicity due to dimethyl groups.
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-hydroxy-, ethyl ester: Hydroxyl group replaces amino; potential for hydrogen bonding without amine reactivity.
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methyl-, ethyl ester: Methyl group at the 6-position; altered steric hindrance affecting reactivity.
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester | Contains dimethylamino instead of amino | Enhanced lipophilicity due to dimethyl groups |
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-hydroxy-, ethyl ester | Hydroxyl group replaces amino | Potential for hydrogen bonding without amine reactivity |
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methyl-, ethyl ester | Methyl group at the 6-position | Altered steric hindrance affecting reactivity |
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and amino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The acetyloxyethyl ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthoic acid: A simpler analog with a carboxylic acid group instead of the ester group.
6-Amino-4-hydroxy-2-naphthoic acid: Lacks the acetyloxyethyl ester group.
2,6-Naphthalenedicarboxylic acid: Contains two carboxylic acid groups instead of the amino and hydroxy groups.
Uniqueness
2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester, also known by its chemical structure and various synonyms, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C13H13NO4
- Molecular Weight : 247.25 g/mol
- CAS Number : 16712-64-4
Antioxidant Properties
Research indicates that derivatives of naphthalene compounds exhibit notable antioxidant activity. For instance, studies have shown that related compounds can scavenge free radicals and reduce oxidative stress in various cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases including cancer and neurodegenerative disorders .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Anti-inflammatory Effects
Inflammation plays a key role in many chronic diseases. Compounds similar to 2-naphthalenecarboxylic acid have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests a therapeutic potential for treating inflammatory conditions .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways and modulation of cell cycle regulators. The specific pathways involved are still under investigation but highlight the need for further research in this area .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of naphthalene derivatives. Modifications at specific positions on the naphthalene ring can enhance potency and selectivity for biological targets. For instance, the presence of hydroxyl and amino groups has been correlated with increased antioxidant and antimicrobial activities .
Case Studies
Properties
Molecular Formula |
C15H15NO5 |
---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
2-acetyloxyethyl 6-amino-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H15NO5/c1-9(17)20-4-5-21-15(19)11-6-10-2-3-12(16)8-13(10)14(18)7-11/h2-3,6-8,18H,4-5,16H2,1H3 |
InChI Key |
UTZDMGVQWJMZQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC(=O)C1=CC(=C2C=C(C=CC2=C1)N)O |
Origin of Product |
United States |
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